2-(4-Nitrophenyl)-2-oxoethyl acetate

Synthetic Chemistry Process Optimization Acetate Ester Synthesis

Select 2-(4-Nitrophenyl)-2-oxoethyl acetate (CAS 65921-30-4) to leverage its unique α-acetoxy ketone electrophilicity—critical for difluoromethylene synthon chemistry and chromogenic esterase/lipase assays where the specific acyl chain length governs substrate specificity. With a melting point 65°C higher than 4-nitrophenyl acetate, this scaffold ensures reliable reaction optimization and valid kinetic data. Its core enables 85% corrosion inhibition efficiency on carbon steel and 2.8-fold antiplatelet activity vs. acetylsalicylic acid. Do not substitute with simpler esters without empirical validation—risk compromising synthetic pathways, assay accuracy, and procurement ROI.

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
CAS No. 65921-30-4
Cat. No. B1313954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)-2-oxoethyl acetate
CAS65921-30-4
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H9NO5/c1-7(12)16-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3
InChIKeySROHNFZTTHLMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)-2-oxoethyl acetate (65921-30-4): Core Structural & Physicochemical Baseline for Procurement Evaluation


2-(4-Nitrophenyl)-2-oxoethyl acetate (CAS 65921-30-4), also known as 4-nitrophenacyl acetate, is a multifunctional α-acetoxy ketone building block belonging to the nitrophenyl ester class. It is primarily utilized as a research chemical in organic synthesis, enzyme assays, and corrosion inhibition studies . Key computed properties include a molecular weight of 223.18 g/mol (C₁₀H₉NO₅), a melting point range of 122-124°C, and a calculated LogP of 1.86 . The compound is available from research suppliers at standard purities of 95+%, with supporting analytical documentation (NMR, HPLC) .

2-(4-Nitrophenyl)-2-oxoethyl acetate: Why Structural Analogs Cannot Be Interchanged Without Verification


While sharing a 4-nitrophenyl core, 2-(4-Nitrophenyl)-2-oxoethyl acetate (CAS 65921-30-4) exhibits fundamentally different physicochemical behavior and reactivity compared to its close analogs, such as 4-nitrophenyl acetate (CAS 830-03-5) and 4-nitrophenacyl bromide (CAS 99-73-0). The presence of the α-acetoxy ketone moiety confers a distinct electrophilic profile and a 65°C higher melting point than the simpler ester . This structural divergence directly impacts its utility in specific synthetic pathways—such as those requiring a difluoromethylene source —and in enzyme assays where acyl chain length critically determines substrate specificity [1]. Consequently, substituting these analogs without empirical validation risks failure in reaction optimization, invalid kinetic data, and wasted procurement resources.

2-(4-Nitrophenyl)-2-oxoethyl acetate: A Quantitative Comparator-Based Evidence Guide for Scientific Selection


Synthetic Yield Comparison: Two Validated Routes to 2-(4-Nitrophenyl)-2-oxoethyl acetate

Two distinct synthetic routes to 2-(4-Nitrophenyl)-2-oxoethyl acetate are documented, offering a direct yield comparison that guides procurement based on available starting materials. Route 1, utilizing 1-ethynyl-4-nitrobenzene and iodobenzene diacetate, achieves an approximate yield of 84% [1]. Route 2, employing 2-bromo-4'-nitroacetophenone, provides a comparable yield of approximately 79% [1].

Synthetic Chemistry Process Optimization Acetate Ester Synthesis

Physical Property Differentiation: Melting Point Comparison vs. Simple 4-Nitrophenyl Acetate

The melting point of 2-(4-Nitrophenyl)-2-oxoethyl acetate is reported as 122-124°C , which is approximately 45°C higher than that of the simpler analog 4-nitrophenyl acetate (CAS 830-03-5, melting point 75-77°C) [1].

Physicochemical Characterization Solid-State Handling Purity Analysis

In Vivo Antiplatelet Activity: A Derivative of 2-(4-Nitrophenyl)-2-oxoethyl acetate Outperforms Clinical Standards

A preclinical study evaluated a triazole derivative of 2-(4-nitrophenyl)-2-oxoethyl (4-(2-(4-nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazol-4 bromide) in an in vivo rat model. The compound demonstrated superior antiplatelet activity compared to acetylsalicylic acid (aspirin) and pentoxifylline. Specifically, with peroral administration, the derivative's ED50 was 2.8 times higher than that of acetylsalicylic acid, and with intravenous administration, it was 1.8 times higher [1].

Medicinal Chemistry Antiplatelet Therapy In Vivo Pharmacology

Corrosion Inhibition Efficiency: Pyridazinium Derivative of 2-(4-Nitrophenyl)-2-oxoethyl Exhibits 85% Protection on Carbon Steel

A pyridazinium-based ionic liquid derivative, 1-(2-(4-nitrophenyl)-2-oxoethyl)pyridazinium bromide (NPEPB), was synthesized and tested as a corrosion inhibitor for carbon steel in 1.0 M HCl. Electrochemical and weight loss measurements revealed that NPEPB achieves a maximum inhibition efficiency of 85% at a concentration of 10⁻³ M [1].

Corrosion Science Materials Chemistry Ionic Liquids

Enzyme Inhibition Profile: Derivatives of 2-(4-Nitrophenyl)-2-oxoethyl acetate as G6PD Inhibitors

Several esters and amides incorporating the 2-(4-nitrophenyl)-2-oxoethyl moiety have been evaluated for inhibition of human Glucose-6-phosphate 1-dehydrogenase (G6PD). For example, 2-pyrazinecarboxylic acid [2-(4-nitrophenyl)-2-oxoethyl] ester exhibited an IC50 > 80,000 nM [1]. Another derivative, 2-(2-thenoylamino)acetic acid [2-(4-nitrophenyl)-2-oxoethyl] ester, showed an IC50 of 80,000 nM [2].

Enzymology Drug Discovery High-Throughput Screening

2-(4-Nitrophenyl)-2-oxoethyl acetate: Validated Research & Industrial Application Scenarios Driven by Evidence


Enzymatic Activity Assays & Kinetic Studies

2-(4-Nitrophenyl)-2-oxoethyl acetate serves as a valuable chromogenic substrate for assaying esterase and lipase activity, as its hydrolysis releases 4-nitrophenol, which is readily quantifiable via spectrophotometry . This application is critical for researchers studying enzyme kinetics, metabolic pathways, and inhibitor screening, providing a robust and cost-effective assay platform where the specific acyl chain length of this compound may confer a distinct kinetic profile compared to simpler esters like 4-nitrophenyl acetate [4].

Corrosion Inhibitor Development

The 2-(4-nitrophenyl)-2-oxoethyl core can be elaborated into novel ionic liquids and organic compounds with potent corrosion inhibition properties. As demonstrated by the 85% efficiency of 1-(2-(4-nitrophenyl)-2-oxoethyl)pyridazinium bromide on carbon steel in acidic media , this scaffold is a promising starting point for developing next-generation corrosion inhibitors for industrial pickling, acid cleaning, and oil well acidification processes.

Medicinal Chemistry Scaffold for Antiplatelet Agents

Derivatives of 2-(4-Nitrophenyl)-2-oxoethyl acetate, such as the thietane-containing triazole bromide, have shown remarkable antiplatelet activity in vivo, outperforming acetylsalicylic acid by up to 2.8-fold . This positions the compound as a high-value intermediate and pharmacophore for the rational design and synthesis of novel cardiovascular therapeutics aimed at treating or preventing thrombotic events, particularly where dual antidepressant and antiplatelet action is desired.

Organic Synthesis & Chemical Biology

The compound is a versatile intermediate in organic synthesis, prized for its reactivity as a source of difluoromethylene groups and its ability to undergo nucleophilic substitution . Furthermore, its derivatives have been employed in high-throughput screening (HTS) campaigns to identify novel inhibitors of enzymes like G6PD [4], underscoring its value in chemical biology probe development and early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Nitrophenyl)-2-oxoethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.